7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
NCGC00262650 is a potent inhibitor of the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This compound is known for its ability to block the entry of merozoites into red blood cells, making it a significant molecule in the study of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00262650 involves the formation of a pyrrolo[2,3-d]pyrimidine core. The key steps include:
Cyclization: Formation of the pyrrolo[2,3-d]pyrimidine ring.
Substitution: Introduction of the cyclopentyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for NCGC00262650 are not widely documented. the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
NCGC00262650 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
NCGC00262650 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific protein interactions.
Biology: Investigated for its role in blocking merozoite entry into red blood cells.
Medicine: Potential therapeutic applications in the treatment of malaria.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
NCGC00262650 exerts its effects by inhibiting the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This inhibition prevents the entry of merozoites into red blood cells, thereby blocking the infection process. The molecular targets involved include the apical membrane antigen 1 and rhoptry neck protein 2 pathways .
Comparison with Similar Compounds
Similar Compounds
- Myricetin 3-O-α-L-arabinopyranoside
- Sitafloxacin-d 4 hydrochloride
- Nebacumab
- Gepotidacin
Uniqueness
NCGC00262650 is unique due to its dual inhibition of both the apical membrane antigen 1-rhoptry neck protein 2 interaction and c-Src tyrosine kinase activity. This dual inhibition makes it a valuable compound for studying multiple pathways simultaneously .
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
7-cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H20N4O/c1-23-14-8-6-12(7-9-14)15-10-22(13-4-2-3-5-13)18-16(15)17(19)20-11-21-18/h6-11,13H,2-5H2,1H3,(H2,19,20,21) |
InChI Key |
BRUSFAZPHIPJRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4CCCC4 |
Origin of Product |
United States |
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